Cas no 2098632-65-4 (2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

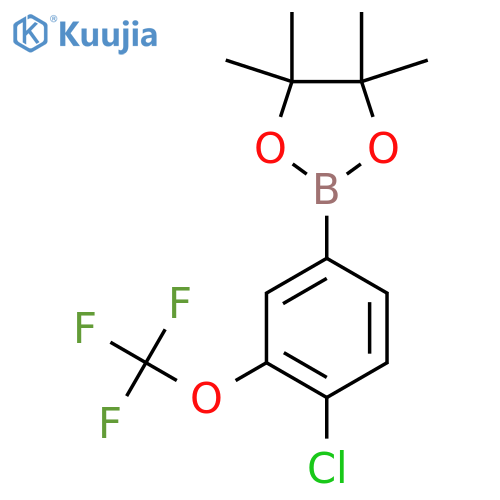

2098632-65-4 structure

商品名:2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:2098632-65-4

MF:C13H15BClF3O3

メガワット:322.515613794327

MDL:MFCD18756754

CID:4774551

PubChem ID:124297898

2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester

- 2-(4-chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Z2044776018

- D71860

- CS-16518

- YID63265

- MFCD18756754

- 2098632-65-4

- 2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AKOS037651324

- EN300-1706402

- CS-0099236

- C13H15BClF3O3

-

- MDL: MFCD18756754

- インチ: 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3

- InChIKey: QISLQVXIWYBENQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 322.0754867g/mol

- どういたいしつりょう: 322.0754867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516905-1 g |

4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester; . |

2098632-65-4 | 1g |

€876.80 | 2023-04-17 | ||

| Enamine | EN300-1706402-2.5g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 2.5g |

$2631.0 | 2023-09-20 | |

| Enamine | EN300-1706402-5.0g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 5.0g |

$3894.0 | 2023-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG673-200mg |

2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 98% | 200mg |

1762.0CNY | 2021-07-14 | |

| Enamine | EN300-1706402-0.05g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 0.05g |

$312.0 | 2023-09-20 | |

| Enamine | EN300-1706402-0.1g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 0.1g |

$466.0 | 2023-09-20 | |

| Enamine | EN300-1706402-10.0g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 10.0g |

$5774.0 | 2023-07-10 | |

| Enamine | EN300-1706402-5g |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 95% | 5g |

$3894.0 | 2023-09-20 | |

| abcr | AB516905-1g |

4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester; . |

2098632-65-4 | 1g |

€154.10 | 2025-02-21 | ||

| Aaron | AR01JI8P-250mg |

2-(4-Chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2098632-65-4 | 97% | 250mg |

$21.00 | 2025-02-11 |

2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

2098632-65-4 (2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 61389-26-2(Lignoceric Acid-d4)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2098632-65-4)2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):229.0/313.0/426.0/1438.0